5beta-Cholane-3alpha,7beta,24-triol

Beschreibung

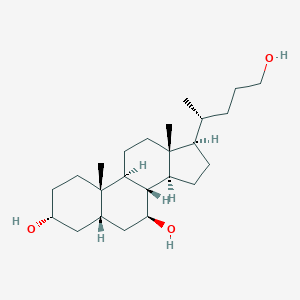

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALQDLKWWSXMK-ULQOMZCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130593-75-8 | |

| Record name | (3alpha,5beta,7beta)-Cholane-3,7,24-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130593758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3.ALPHA.,5.BETA.,7.BETA.)-CHOLANE-3,7,24-TRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AM7E73PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Endogenous Formation

Precursor Role in Bile Acid Biogenesis

The conversion of cholesterol into primary bile acids is a critical pathway for cholesterol catabolism and is essential for the digestion and absorption of fats. themedicalbiochemistrypage.org This multi-step process occurs in the liver and involves enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. themedicalbiochemistrypage.orgfrontiersin.org

Bile acids are synthesized from cholesterol in the liver through two main complementary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. researchgate.netmdpi.com

The Classic (Neutral) Pathway : This is the major pathway, responsible for producing about 90% of bile acids. frontiersin.org It is initiated in the endoplasmic reticulum by the enzyme cholesterol 7alpha-hydroxylase (CYP7A1), which is the rate-limiting step. researchgate.netyoutube.com This pathway produces both of the primary bile acids, cholic acid and chenodeoxycholic acid. researchgate.net

The Alternative (Acidic) Pathway : This pathway begins in the mitochondria with the hydroxylation of the cholesterol side chain by sterol 27-hydroxylase (CYP27A1). youtube.comwikipedia.org The products of CYP27A1, such as 27-hydroxycholesterol, are then further metabolized in the liver. nih.gov This pathway primarily yields chenodeoxycholic acid. youtube.comyoutube.com

These pathways involve a multitude of enzymes that perform hydroxylation, double bond saturation, epimerization of hydroxyl groups, and oxidative cleavage of the side chain to convert hydrophobic cholesterol into amphipathic bile acids. nih.gov

| Pathway | Initiating Enzyme | Location | Primary Products | Contribution |

| Classic (Neutral) | Cholesterol 7α-hydroxylase (CYP7A1) | Endoplasmic Reticulum | Cholic acid & Chenodeoxycholic acid | ~90% |

| Alternative (Acidic) | Sterol 27-hydroxylase (CYP27A1) | Mitochondria | Chenodeoxycholic acid | ~10% |

Enzymatic Transformations Leading to Cholane (B1240273) Triols

The synthesis of cholane triols like 5beta-Cholane-3alpha,7beta,24-triol involves specific enzymatic reactions, including reductions and hydroxylations.

The enzyme 3-alpha-hydroxysteroid dehydrogenase, a member of the aldo-keto reductase superfamily (specifically AKR1C4 in humans), plays a significant role in bile acid biosynthesis. wikipedia.orgnih.gov This liver-specific enzyme catalyzes the reduction of 3-ketosteroids to 3alpha-hydroxysteroids. github.io In the context of bile acid synthesis, AKR1C4 is involved in producing committed precursors. For example, it catalyzes the formation of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestane from 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one, a key step in the pathway. github.io This reduction of a ketone group at the C-3 position is crucial for establishing the final stereochemistry of the bile acid steroid nucleus. nih.gov

The degradation of the cholesterol side chain is initiated by hydroxylation, a critical step in making the molecule more water-soluble. nih.gov The primary point of this initial oxidation is at the C-27 position, catalyzed by the mitochondrial enzyme CYP27A1. ki.se However, other hydroxylations on the side chain, including at C-24 and C-25, are also part of the metabolic process. nih.gov For instance, the microsomal fraction of the liver has been shown to catalyze the 24-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol to form 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol, which is then converted to cholic acid. nih.govnih.gov The presence of a 24-hydroxyl group does not prevent further modifications, such as 12alpha-hydroxylation. nih.gov

Sterol 27-hydroxylase (CYP27A1) is a key mitochondrial cytochrome P450 enzyme with a broad tissue distribution. wikipedia.orgnih.gov It is the rate-limiting enzyme in the alternative (acidic) pathway of bile acid synthesis. researchgate.net CYP27A1 catalyzes the oxidation of the side chain of various sterol intermediates. nih.gov Its primary role is to hydroxylate cholesterol at the C-27 position, forming 27-hydroxycholesterol. ki.se This action is a crucial first step in the acidic pathway, initiating the process of side-chain cleavage that ultimately leads to the formation of C24 bile acids. mdpi.comnih.gov The enzyme is also involved in later steps of the classic pathway, where it helps form the carboxyl group on the side chain of C27 bile acid intermediates. frontiersin.org

| Enzyme | Gene | Location | Function in Bile Acid Synthesis |

| 3α-Hydroxysteroid Dehydrogenase | AKR1C4 | Cytosol | Reduction of 3-ketosteroids to 3α-hydroxysteroids. github.io |

| Sterol 27-Hydroxylase | CYP27A1 | Mitochondria | Initiates the acidic pathway by hydroxylating the sterol side chain. wikipedia.org |

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Rate-limiting enzyme of the classic pathway. researchgate.net |

Metabolic Transformations and Fates

Conjugation Mechanisms of Cholane (B1240273) Derivatives

To enhance their water solubility and facilitate their transport and elimination, bile acids like 5β-cholane-3α,7β,24-triol undergo conjugation in the liver. This process involves the attachment of hydrophilic molecules to the cholane structure.

Glucuronidation

Glucuronidation is a significant pathway for the detoxification and elimination of bile acids. In this process, a glucuronic acid moiety is attached to the bile acid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the water solubility of the bile acid, preparing it for excretion. Research has demonstrated a method for the regiocontrolled preparation of the 3-O-beta-D-glucuronide of a similar compound, 5-beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol, highlighting the potential for such modifications on the cholane skeleton. nih.gov The resulting glucuronidated bile acids are then transported into bile and subsequently eliminated.

Sulfation

Sulfation represents another key conjugation pathway for bile acids. This reaction is catalyzed by sulfotransferases (SULTs), with SULT2A1 being the primary enzyme responsible for the sulfation of many bile acids. The addition of a sulfate (B86663) group, typically at the 3α-hydroxyl position, further increases the hydrophilicity of the bile acid, aiding in its detoxification and removal from the body.

Taurine (B1682933) Conjugation

The taurine conjugate of a related compound, 3α,6β,7β-trihydroxy-5β,22-cholen-24-oic acid, has been identified in the serum of female rats. nih.gov This indicates that taurine conjugation is a relevant metabolic pathway for cholane derivatives. This process involves the attachment of the amino acid taurine to the side chain of the bile acid. nih.gov This conjugation is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT). The resulting taurine-conjugated bile acids are more efficient at emulsifying dietary fats than their unconjugated counterparts. nih.govdntb.gov.ua

Microbial Biotransformations in Enterohepatic Circulation

Deconjugation Processes

The initial step in the intestinal metabolism of conjugated bile acids is deconjugation. nih.govfrontiersin.org This reaction is carried out by bile salt hydrolases (BSH), enzymes that are widely expressed by gut bacteria. nih.govfrontiersin.org BSHs cleave the amide bond linking the bile acid to taurine or glycine (B1666218), releasing the unconjugated bile acid. This "gateway reaction" is essential as it precedes further modifications by the gut microbiota. nih.govfrontiersin.org

Oxidation and 7α-Dehydroxylation by Gut Microbiota

Following deconjugation, unconjugated bile acids can be subjected to a variety of further biotransformations by the gut microbiota, including oxidation and dehydroxylation. nih.govfrontiersin.org A key transformation is 7α-dehydroxylation, a multi-step enzymatic process carried out by a specific consortium of gut bacteria, primarily from the genus Clostridium. nih.gov This pathway converts primary bile acids, which are synthesized in the liver, into secondary bile acids. nih.gov For instance, chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) can be converted to lithocholic acid (a monohydroxy bile acid) through 7α-dehydroxylation. nih.gov This process involves a series of oxidation and reduction steps, significantly altering the structure and biological activity of the bile acid. nih.govfrontiersin.orgnih.gov

Systemic Metabolic Integration within Sterol Metabolism Pathways

Research indicates that bile acids with a 7β-hydroxyl group, such as UDCA and its metabolites, undergo specific metabolic transformations. An in vitro study utilizing liver microsomes to simulate hepatic metabolism identified numerous metabolites of UDCA, arising from processes like hydroxylation, oxidation, and epimerization. nih.gov These phase I metabolic reactions are typically followed by phase II conjugation with glucuronide or sulfate groups, facilitating their excretion. nih.gov

The metabolic pathway suggests that 5β-Cholane-3α,7β,24-triol can be formed as part of the metabolic cascade of UDCA. Once formed, it is subject to further enzymatic action. A significant metabolic route for bile acids possessing a 7β-hydroxyl group is partial β-oxidation of the side chain. For instance, a major metabolite of UDCA identified in rats is 3α,7β-dihydroxy-5β-chol-22-en-24-oic acid (Δ²²-UDCA), indicating that the side chain of UDCA undergoes partial oxidation. umn.edu This suggests a similar fate for 5β-Cholane-3α,7β,24-triol, where its 24-hydroxyl group is a target for oxidation to a carboxylic acid, followed by potential side-chain cleavage.

Furthermore, the potential for epimerization at other positions on the sterol nucleus exists. Studies on isoursodeoxycholic acid (the 3β-epimer of UDCA) have shown that it is extensively isomerized to UDCA in humans, with the detection of a 3-oxo intermediate, 3-dehydro-UDCA. nih.gov This highlights the role of oxo-intermediates in the epimerization of hydroxyl groups on the bile acid structure, a process that could also involve 5β-Cholane-3α,7β,24-triol.

Like other bile acids, 5β-Cholane-3α,7β,24-triol and its subsequent metabolites are involved in the enterohepatic circulation. After being synthesized or modified in the liver, they are secreted into the bile, stored in the gallbladder, and released into the small intestine. A significant portion is then reabsorbed in the intestine and returns to the liver via the portal vein. ontosight.ai The sulfated form of the triol, 5β-cholane-3α,7β,24-triol-24-sulfate, has been shown to inhibit the intestinal absorption of other endogenous bile salts, thereby interrupting the enterohepatic circulation. This interruption can lead to an upregulation of cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classic bile acid synthesis pathway, ultimately impacting cholesterol homeostasis.

The integration of 5β-Cholane-3α,7β,24-triol into sterol metabolism is summarized by its role as an intermediate that can be acted upon by various hepatic enzymes, leading to a range of metabolites that contribute to the complex composition of the bile acid pool.

Table of Key Metabolic Reactions and Enzymes

| Metabolic Reaction | Enzyme Family/Class (Probable) | Precursor/Substrate | Product |

| Side-chain Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 5β-Cholane-3α,7β,24-triol | 3α,7β-dihydroxy-5β-cholan-24-oic acid |

| Epimerization (at C-7) | Hydroxysteroid Dehydrogenase | 5β-Cholane-3α,7β,24-triol | 5β-Cholane-3α,7α,24-triol |

| Sulfation | Sulfotransferase (SULT) | 5β-Cholane-3α,7β,24-triol | 5β-Cholane-3α,7β,24-triol-24-sulfate |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | 5β-Cholane-3α,7β,24-triol | 5β-Cholane-3α,7β,24-triol glucuronide |

Table of Related Bile Acid Metabolites

| Compound Name | Chemical Formula | Role/Significance |

| Ursodeoxycholic acid (UDCA) | C₂₄H₄₀O₄ | Precursor to 5β-Cholane-3α,7β,24-triol and other 7β-hydroxy bile acids. nih.govyoutube.com |

| 3α,7β-dihydroxy-5β-chol-22-en-24-oic acid (Δ²²-UDCA) | C₂₄H₃₈O₄ | A major metabolite of UDCA in rats, indicating partial β-oxidation. umn.edu |

| Isoursodeoxycholic acid (isoUDCA) | C₂₄H₄₀O₄ | 3β-epimer of UDCA, which undergoes isomerization to UDCA. nih.gov |

| 3-dehydro-UDCA | C₂₄H₃₈O₄ | 3-oxo intermediate in the isomerization of isoUDCA to UDCA. nih.gov |

An Examination of the Molecular Interactions of 5beta-Cholane-3alpha,7beta,24-triol

The chemical compound this compound is a specific stereoisomer of a cholane derivative. While its existence is confirmed and it is available as a reference standard, detailed scientific literature elucidating its specific biological activities and molecular interactions is notably scarce. lgcstandards.comvwr.comfishersci.no This article explores the potential molecular mechanisms of action and receptor interactions of this compound based on the established roles of key cellular receptors known to bind similar bile acid-like molecules.

Molecular Mechanisms of Biological Action and Receptor Interactions

Interactions with Nuclear Receptors

Liver X Receptor (LXR)

There is no available scientific literature that investigates or documents the interaction between 5β-Cholane-3α,7β,24-triol and the Liver X Receptor (LXR). Consequently, no data exists to populate a table on its binding affinity, activation, or any potential downstream effects mediated through this nuclear receptor.

Modulation of Specific Cellular Processes

Influence on Energy Expenditure Pathways

Scientific studies detailing the influence of 5β-Cholane-3α,7β,24-triol on energy expenditure pathways are not present in the available literature. Therefore, a data table summarizing research findings on this topic cannot be constructed.

Regulation of Inflammatory Responses

There is a lack of research on the specific effects of 5β-Cholane-3α,7β,24-triol on the regulation of inflammatory responses. As a result, no detailed research findings or corresponding data table can be provided.

Advanced Research Methodologies and Analytical Techniques

Spectrometric Characterization and Elucidation

Spectrometry is fundamental to elucidating the precise atomic and molecular composition of 5β-Cholane-3α,7β,24-triol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of 5β-Cholane-3α,7β,24-triol. While specific spectral data for this compound are not widely published, the application of ¹H-NMR and ¹³C-NMR would be crucial for its structural confirmation.

¹H-NMR (Proton NMR): This would be used to identify the chemical environment of all hydrogen atoms in the molecule. Key insights would include confirming the signals from the methyl groups (C-18 and C-19 protons), the protons attached to carbons bearing hydroxyl groups (carbinol protons at C-3, C-7, and C-24), and the complex pattern of the steroid nucleus and side-chain protons. The coupling patterns and chemical shifts would help establish the relative stereochemistry of the hydroxyl groups and the A/B ring junction (5β configuration).

¹³C-NMR (Carbon-13 NMR): This technique would reveal the number of unique carbon atoms, confirming the 24-carbon cholane (B1240273) skeleton. The chemical shifts of the carbons bonded to the hydroxyl groups (C-3, C-7, C-24) would appear in the characteristic downfield region for alcohol-substituted carbons, providing definitive evidence of their presence and location.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to map the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure.

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of 5β-Cholane-3α,7β,24-triol, as well as for its sensitive detection and quantification in biological samples. nih.gov High-resolution mass spectrometry provides a highly accurate mass measurement, which is critical for confirming the chemical formula. lgcstandards.com

The compound is typically analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov In GC-MS, the molecule is often derivatized to increase its volatility. In LC-MS with soft ionization techniques like electrospray ionization (ESI), the molecule can be ionized directly from the liquid phase, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information, such as the loss of water molecules from the hydroxyl groups, which aids in its identification.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₂₄H₄₂O₃ | lgcstandards.com |

| Molecular Weight (Average) | 378.59 g/mol | lgcstandards.com |

| Monoisotopic Mass | 378.3134 u | lgcstandards.com |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in 5β-Cholane-3α,7β,24-triol. The IR spectrum would be expected to show characteristic absorption bands:

A broad, strong band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the three hydroxyl groups.

Multiple sharp bands in the 3000-2850 cm⁻¹ region, indicative of the C-H stretching vibrations of the alkane backbone.

Bands in the 1150-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the alcohol groups.

Ultraviolet (UV) Spectroscopy: As a saturated steroid alcohol, 5β-Cholane-3α,7β,24-triol lacks a significant chromophore that absorbs light in the near-UV range (200-400 nm). rsc.org Therefore, direct detection by UV spectroscopy is generally not feasible. However, this characteristic can be exploited by using derivatization agents. For analytical purposes, especially when coupled with High-Performance Liquid Chromatography (HPLC), the compound can be chemically modified to attach a UV-absorbing group, allowing for sensitive detection at specific wavelengths. nih.gov For instance, enzymatic oxidation of the 3α-hydroxyl group to a 3-keto group, followed by reaction with a dinitrophenylhydrazine reagent, creates a derivative that can be monitored by a UV detector. nih.gov

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for the isolation of 5β-Cholane-3α,7β,24-triol from complex biological matrices or synthetic reaction mixtures and for assessing its purity.

Gas-Liquid Chromatography (GLC), often referred to as Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of bile alcohols like 5β-Cholane-3α,7β,24-triol, derivatization is a mandatory step before analysis. The hydroxyl groups are typically converted into more volatile trimethylsilyl (B98337) (TMS) ethers.

The resulting TMS-ether derivative can then be separated on a capillary column based on its boiling point and interaction with the stationary phase. The retention time is a characteristic feature used for identification. When coupled with a mass spectrometer (GC-MS), GLC provides excellent separation and definitive identification based on both retention time and mass spectrum. nih.gov This method is particularly useful for distinguishing between different stereoisomers, although some closely related isomers may still be difficult to resolve. nih.gov

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the separation and qualitative analysis of bile alcohols. Separation is achieved on a plate coated with a stationary phase, such as silica (B1680970) gel, based on the compound's polarity.

For 5β-Cholane-3α,7β,24-triol, its three polar hydroxyl groups would cause it to be strongly retained on a polar stationary phase like silica. The choice of the mobile phase (a mixture of solvents) is critical for achieving good separation from other bile acids or alcohols with different numbers of hydroxyl groups. Generally, more polar compounds have lower retention factor (Rf) values. After development, the spots can be visualized using a variety of methods, such as charring with a sulfuric acid spray, which is a common technique for non-UV-absorbing steroids. TLC is invaluable for monitoring the progress of chemical reactions and for the initial purification of the compound.

Ultraperformance Liquid Chromatography (UPLC)

Ultraperformance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), represents a powerful tool for the analysis of bile alcohols like 5β-Cholane-3α,7β,24-triol. The enhanced resolving power and sensitivity of UPLC systems are crucial for separating structurally similar bile acid isomers and accurately quantifying them in intricate biological matrices such as plasma, urine, and feces. sigmaaldrich.comnih.gov

Fast and robust UPLC-MS/MS methods have been developed for the simultaneous analysis of multiple bile acid species. sigmaaldrich.com These methods often utilize a C18 reversed-phase column and can separate a comprehensive panel of bile acids within a short analytical run time. sigmaaldrich.comnih.gov For instance, a method developed on an Ascentis® Express C18 column allowed for the individual measurement of 15 bile acid species. sigmaaldrich.com While a specific UPLC method dedicated solely to 5β-Cholane-3α,7β,24-triol is not extensively detailed in current literature, the established protocols for broad-spectrum bile acid analysis provide a strong foundation for its inclusion and quantification. The characterization of a related compound, 5β-cholestane-3α,7α,24-triol, has been successfully achieved using gas-liquid chromatography and mass spectrometry, further underscoring the utility of chromatographic techniques in the study of cholane derivatives. nih.gov

'Omics' Approaches for System-Level Biological Insights

To comprehend the broader biological significance of 5β-Cholane-3α,7β,24-triol, researchers are increasingly turning to 'omics' technologies. These approaches provide a holistic view of the molecular landscape, enabling the integration of data from different biological layers to construct a more complete picture of metabolic pathways and their regulation.

Metabolomics Profiling in Biological Matrices

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is instrumental in characterizing the bile acid pool, including bile alcohols like 5β-Cholane-3α,7β,24-triol. UPLC coupled to high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) MS, is a cornerstone of metabolomics, enabling the identification and quantification of a wide array of metabolites in biological fluids. nih.gov

Studies focusing on the human C24 bile acid metabolome in serum and urine have been developed, employing liquid chromatography-mass spectrometry (LC-MS) following enzymatic digestion of conjugated bile acids. nih.gov Such approaches allow for the comprehensive analysis of the unconjugated bile acid profile, providing insights into the interplay between host and gut microbiota in maintaining bile acid homeostasis. nih.gov The detection of a related bile alcohol, 5β-cholestane-3α,7α,12α,24,25-pentol, in patients with cerebrotendinous xanthomatosis highlights the importance of profiling these compounds in disease states. researchgate.net Although specific metabolomic data for 5β-Cholane-3α,7β,24-triol is not yet widely published, the existing methodologies are well-suited for its inclusion in future profiling studies.

Proteomics Integration for Pathway Elucidation

Proteomics, the comprehensive analysis of proteins, offers a functional readout of the genome and is crucial for identifying the enzymes and regulatory proteins involved in the metabolic pathways of 5β-Cholane-3α,7β,24-triol. By identifying and quantifying proteins in a given biological system, researchers can infer the activity of specific metabolic routes. nih.gov

Integrating proteomics with other 'omics' data, such as metabolomics and transcriptomics, provides a powerful strategy for elucidating complex biological processes. nih.gov For example, in the context of bile acid research, proteomics can help identify the enzymatic machinery responsible for the synthesis and modification of bile alcohols. The synthesis of a full complement of bile acids requires the coordinated action of 17 enzymes. nih.gov Proteomic analyses can reveal the expression levels and post-translational modifications of these enzymes, offering clues into the regulation of bile acid production under various physiological and pathological conditions. Systems biology approaches that combine proteomic data with other datasets are essential for understanding the larger picture of an organism's biology. nih.gov

Genomics and Transcriptomics in Cholane Research

Genomics and transcriptomics provide the blueprint and the transcriptional activity, respectively, for the proteins involved in the metabolism of 5β-Cholane-3α,7β,24-triol. The expression of genes encoding the enzymes in the bile acid synthesis pathway is tightly controlled by nuclear hormone receptors and other transcription factors. nih.gov

Transcriptomic studies, often using RNA-sequencing, can reveal changes in gene expression in response to various stimuli, providing insights into the regulatory networks governing cholane metabolism. For instance, studies on alcohol-induced anxiety have utilized ATAC-seq and RNA-seq to link epigenomic and transcriptomic changes to behavioral outcomes. nih.gov In the context of bile acid synthesis, transcriptomic analysis can identify the key regulatory genes that are activated or repressed under different conditions, thereby influencing the production of specific bile acids and alcohols. The integration of genomic and transcriptomic data is critical for understanding the genetic basis of variations in bile acid profiles and their association with disease. acs.org

In vitro and In vivo Experimental Designs for Bile Alcohol Studies

To functionally characterize 5β-Cholane-3α,7β,24-triol and understand its physiological roles, a variety of experimental models are employed. These range from controlled in vitro cell culture systems to complex in vivo animal models that can recapitulate aspects of human physiology and disease.

In vitro models are essential for dissecting the molecular mechanisms of action of bile alcohols in a controlled environment. These can include:

Primary cell cultures: Hepatocytes, the primary site of bile acid synthesis, can be cultured to study the direct effects of 5β-Cholane-3α,7β,24-triol on cellular processes.

Cell lines: Immortalized cell lines are often used for high-throughput screening and mechanistic studies due to their ease of culture and manipulation.

3D organoids: Liver organoids provide a more physiologically relevant model, mimicking the three-dimensional architecture and cellular heterogeneity of the liver.

In vivo models , primarily using rodents, are indispensable for understanding the systemic effects of bile alcohols and their role in complex diseases. researchgate.netnih.gov Examples of relevant models include:

Bile duct ligation (BDL): A surgical model that induces obstructive cholestasis, leading to the accumulation of bile acids and allowing for the study of their pathological effects. nih.gov

Chemically-induced liver injury models: Administration of compounds like α-naphthylisothiocyanate (ANIT) can induce cholangiopathy, providing a model to study bile acid-related liver damage. nih.gov

Genetically modified animal models: Mice with specific gene knockouts, such as the Mdr2 knockout mouse, serve as models for fibrosing cholangiopathy and allow for the investigation of the role of specific genes in bile acid metabolism and transport. nih.gov

Studies involving the administration of labeled bile alcohols, such as [G-³H]5β-cholestane-3α,7α,12α,25-tetrol, to human subjects and animal models have been instrumental in tracing their metabolic fate and conversion to bile acids. nih.gov Similar experimental designs using labeled 5β-Cholane-3α,7β,24-triol would be invaluable in elucidating its specific metabolic pathways and physiological functions.

Interactive Data Table: Research Methodologies for 5β-Cholane-3α,7β,24-triol

| Methodology | Application to 5β-Cholane-3α,7β,24-triol | Key Findings/Potential |

| UPLC-MS/MS | Quantitative analysis in biological matrices (plasma, urine, feces). sigmaaldrich.comnih.gov | High sensitivity and resolution for isomer separation and accurate quantification. |

| Metabolomics | Profiling in serum and urine to understand its role in the C24 bile acid metabolome. nih.gov | Identification of alterations in its levels in health and disease. |

| Proteomics | Identification of enzymes and regulatory proteins in its metabolic pathway. nih.govnih.gov | Elucidation of the functional protein networks governing its synthesis and effects. |

| Genomics/Transcriptomics | Identification of genes and regulatory networks controlling its synthesis. nih.govnih.govacs.org | Understanding the genetic basis of its production and regulation. |

| In vitro Models | Mechanistic studies of its cellular effects using cell cultures and organoids. | Dissection of molecular pathways and cellular responses in a controlled setting. |

| In vivo Models | Investigation of its systemic effects and role in disease using animal models. researchgate.netnih.gov | Understanding its physiological and pathological functions in a whole-organism context. |

Comparative Biochemistry and Evolutionary Perspectives of Cholane Triols

Structural Diversity and Phylogenetic Distribution of Bile Alcohols across Species

The composition of bile salts is a biochemical trait that displays remarkable diversity across the vertebrate lineage. This variation, particularly in the carbon chain length and hydroxylation patterns of the steroid nucleus, reflects evolutionary adaptations. Bile salts are broadly categorized into C27 bile alcohols, C27 bile acids, and C24 bile acids. nih.gov The default structure for these compounds includes hydroxyl groups at the C-3 and C-7 positions, a feature derived from their cholesterol precursor. nih.gov

Early-evolving vertebrates, such as fish and amphibians, predominantly feature C27 bile alcohols in their bile. nih.govnih.gov In contrast, most mammals primarily synthesize C24 bile acids. nih.gov Reptiles and early-evolving birds often present with C27 bile acids, suggesting an intermediate evolutionary stage. nih.govnih.gov The presence of C24 bile acids across all vertebrate classes, sometimes alongside C27 alcohols or acids, points to at least two evolutionary pathways from the ancestral C27 bile alcohols to the more derived C24 bile acids. nih.govnih.gov

Hydroxylation patterns on the steroid nucleus and the side chain add another layer of diversity. While hydroxylation at C-12 is common across many orders, other positions such as C-1, C-2, C-5, C-6, and C-15 are also observed. nih.govnih.gov Side-chain hydroxylation in C27 bile salts occurs at positions C-22, C-24, C-25, and C-26, whereas in C24 bile acids, hydroxylation at C-23 is seen in groups like snakes, birds, and pinnipeds. nih.govnih.gov

The specific compound 5β-Cholane-3α,7β,24-triol is a C24 bile alcohol. While comprehensive data on its specific phylogenetic distribution is limited, its C24 structure places it within the more evolved spectrum of bile salt diversity. The 7β-hydroxy configuration is less common than the 7α-hydroxy configuration, which is the default in primary bile acid synthesis. nih.govnih.gov The presence of a 7β-hydroxyl group can result from the epimerization of a 7α-hydroxyl group, a process that can be catalyzed by enzymes in the liver or by intestinal bacteria. nih.gov

Below is a table summarizing the general distribution of major bile salt types across different vertebrate groups, providing a context for where a C24 triol like 5β-Cholane-3α,7β,24-triol would likely be found.

| Vertebrate Group | Predominant Bile Salt Type(s) | Common Hydroxylation Patterns |

| Fish (early-evolving) | C27 Bile Alcohols | 3α, 7α, 12α, 26 |

| Amphibians | C27 Bile Alcohols, C27 Bile Acids | 3α, 7α, 12α, 26 |

| Reptiles | C27 Bile Acids, C24 Bile Acids | 3α, 7α, 12α, 16α |

| Birds | C24 Bile Acids, C27 Bile Acids (in early-evolving birds) | 3α, 7α, 12α, 16α, 23 |

| Mammals | C24 Bile Acids, C27 Bile Alcohols (in some early-evolving mammals) | 3α, 7α, 12α |

Evolutionary Insights from Bile Salt Biogenesis and Metabolism

The evolution of bile salt biosynthesis pathways reflects a trend of increasing complexity. The synthesis of C27 bile alcohols from cholesterol is a relatively straightforward process involving hydroxylation and reduction of the cholesterol double bond. nih.gov The conversion to C24 bile acids, however, requires a more intricate series of enzymatic reactions, including the shortening of the cholesterol side chain. nih.gov This suggests that the metabolic machinery for bile salt synthesis has become more elaborate over evolutionary time.

There are two primary pathways for bile acid synthesis in mammals: the "classic" (or neutral) pathway and the "alternative" (or acidic) pathway. nih.govyoutube.com The classic pathway, which accounts for the majority of bile acid production, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.gov The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1). nih.gov The evolution of these pathways, and the specific enzymes involved, has shaped the diversity of bile salts seen in vertebrates today.

The presence of a 7β-hydroxyl group in 5β-Cholane-3α,7β,24-triol is of particular evolutionary interest. While 7α-hydroxylation is the primary and rate-limiting step in the classic pathway, the formation of 7β-hydroxylated bile acids can occur. nih.govnih.gov In human liver microsomes, a considerable fraction of 7α-hydroxy intermediates can be converted to their 7β-hydroxy counterparts, likely via a 7-oxo intermediate, suggesting the presence of an epimerizing enzyme. nih.gov The evolution of such enzymes would have provided a mechanism for generating a wider array of bile salt structures, potentially with different physiological properties.

The transition from C27 bile alcohols to C24 bile acids is thought to have conferred certain advantages. C24 bile acids are generally more efficient at forming micelles and aiding in the digestion and absorption of fats. wikipedia.org This increased efficiency may have been a driving force in the evolution of the more complex C24 bile acid synthetic pathways. The co-evolution of bile salt structure with receptors like the farnesoid X receptor (PXR) further highlights the adaptive significance of bile salt diversity. nih.gov

Comparative Analysis of Metabolic Pathways in Different Organisms

The metabolism of bile alcohols and acids varies significantly among different species, reflecting adaptations to diet and physiology. While the fundamental pathways of bile acid synthesis are conserved, the specific enzymes and their substrate preferences can differ. nih.gov

For instance, a comparative study of sulfation of bile acids and a bile alcohol by zebrafish and human cytosolic sulfotransferases (SULTs) revealed distinct substrate preferences. The zebrafish SULTs were more efficient at sulfating a bile alcohol, while the human SULT2A1 was more efficient with a bile acid. nih.gov This suggests that the sulfation enzymes in these species have evolved to match their respective predominant cholanoid profiles. nih.gov

The metabolism of C24 bile alcohols, such as 5β-Cholane-3α,7β,24-triol, would involve a series of hydroxylation and oxidation steps. In humans, the conversion of cholesterol to C24 bile acids is a multi-step process involving at least 16 enzymes. nih.gov While the specific pathway for 5β-Cholane-3α,7β,24-triol is not extensively detailed in the literature, it would likely be an intermediate or a final product in a pathway branching from the main bile acid synthesis routes.

The table below outlines the general steps in the biosynthesis of C24 bile acids from cholesterol, providing a framework within which the formation of 5β-Cholane-3α,7β,24-triol can be contextualized.

| Metabolic Step | General Description | Key Enzymes (in mammals) |

| Initiation | Hydroxylation of the cholesterol nucleus. | Cholesterol 7α-hydroxylase (CYP7A1) or Sterol 27-hydroxylase (CYP27A1) |

| Ring Modification | Further hydroxylations and isomerization of hydroxyl groups. | Sterol 12α-hydroxylase (CYP8B1), Oxysterol 7α-hydroxylase (CYP7B1) |

| Side Chain Oxidation | Oxidation and shortening of the C27 side chain. | Sterol 27-hydroxylase (CYP27A1), various peroxisomal enzymes |

| Formation of C24 Bile Acids | Cleavage of the side chain to produce a C24 carboxylic acid. | Peroxisomal β-oxidation enzymes |

| Conjugation | Addition of taurine (B1682933) or glycine (B1666218) to the C24 carboxyl group. | Bile acid-CoA synthetase (BACS), Bile acid-CoA:amino acid N-acyltransferase (BAAT) |

The formation of 5β-Cholane-3α,7β,24-triol would likely involve the action of specific hydroxylases and isomerases acting on a C24 cholane (B1240273) skeleton. The 7β-hydroxylation could be a key step differentiating its synthesis from that of the more common 7α-hydroxylated bile acids like chenodeoxycholic acid and cholic acid. nih.gov Further research is needed to fully elucidate the specific enzymatic pathways and their phylogenetic distribution for this particular cholane triol.

Pathophysiological Roles and Implications in Disease Mechanisms Research

Association with Metabolic Dysregulation States

Bile acids are increasingly recognized not just for their role in digestion but also as signaling molecules that regulate metabolism. researchgate.netnih.gov Alterations in bile acid profiles have been linked to various metabolic disorders.

Research on Type 2 Diabetes Management and Glucose Homeostasis

While extensive research has established a connection between the broader class of bile acids and glucose metabolism, specific studies focusing solely on 5β-Cholane-3α,7β,24-triol in the context of type 2 diabetes and glucose homeostasis are not extensively available in the current scientific literature. Bile acids, in general, are known to influence glucose metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5). nih.govelsevier.es These interactions can impact insulin (B600854) sensitivity, gluconeogenesis, and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netnih.govjst.go.jp The metabolic benefits of certain diabetes therapies, such as bile acid sequestrants, are partly attributed to their effects on bile acid signaling. nih.gov However, direct evidence from dedicated studies on the specific effects of 5β-Cholane-3α,7β,24-triol on these pathways is limited.

Influence on Lipid Metabolism

The influence of bile acids on lipid metabolism is a well-established area of study. A specific study on a derivative of the compound of interest, 5β-cholane-3α,7β,24-triol-24-sulfate, has demonstrated a hypocholesterolemic effect in hamsters. nih.gov This research showed that the sulfated form of the compound could reduce both serum and liver cholesterol levels, particularly in the context of a cholesterol-enriched diet. nih.gov The mechanism for this effect is thought to involve the partial interruption of the enterohepatic circulation of endogenous bile salts. nih.gov The study found that 5β-cholane-3α,7β,24-triol-24-sulfate inhibited the ileal active transport of cholyltaurine, a key step in bile acid reabsorption. nih.gov Furthermore, it was observed that this compound increased the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis from cholesterol. nih.gov

Table 1: Effects of 5β-cholane-3α,7β,24-triol-24-sulfate on Lipid Metabolism in Hamsters

| Parameter | Observation | Reference |

| Serum Cholesterol | Reduced levels, especially with a cholesterol-enriched diet. | nih.gov |

| Liver Cholesterol | Reduced levels, especially with a cholesterol-enriched diet. | nih.gov |

| Cholesterol 7α-hydroxylase Activity | Increased activity. | nih.gov |

| Ileal Active Transport of Cholyltaurine | Inhibited. | nih.gov |

Involvement in Hepatic Pathologies

The liver is the primary site of bile acid synthesis and is therefore central to their physiological and pathological effects.

Research on Steatohepatitis Mechanisms

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis. elsevier.es Disruptions in bile acid homeostasis are thought to be linked to the progression of NAFLD to NASH. elsevier.eslongdom.org Patients with NASH have been found to have higher fasting and post-meal concentrations of total serum bile acids, including more cytotoxic secondary bile acids. nih.gov While the general role of bile acids in the pathogenesis of NASH is recognized, with some bile acids exhibiting greater cytotoxicity, specific research detailing the direct involvement or the mechanistic role of 5β-Cholane-3α,7β,24-triol in the development and progression of steatohepatitis is not prominently featured in existing scientific reports. longdom.org

Cholestasis and Bile Acid Homeostasis Dysregulation

Cholestasis is a condition characterized by the impairment of bile formation and/or flow, leading to the accumulation of bile acids in the liver, which can cause liver injury. The regulation of bile acid synthesis and transport, known as bile acid homeostasis, is critical for preventing cholestasis. researchgate.net Alterations in the metabolism of bile acids are implicated in various liver diseases, including cholestasis. ontosight.ai While 5β-Cholane-3α,7β,24-triol is a component of the bile acid pool, specific studies detailing its precise role in the dysregulation of bile acid homeostasis during cholestasis are limited. The broader family of bile acids is known to regulate its own synthesis through complex feedback mechanisms involving nuclear receptors, and disruptions in these pathways are central to cholestatic conditions. elsevier.esresearchgate.net

Contribution to Inborn Errors of Metabolism Studies

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzyme is crucial for the biosynthesis of bile acids. In individuals with CTX, the deficiency of sterol 27-hydroxylase leads to a disruption in the normal bile acid synthesis pathway.

Research has indicated that in the context of CTX, there is a notable deficiency of 5β-Cholane-3α,7β,24-triol. This is a direct consequence of the enzymatic block, which prevents the proper metabolism of cholesterol into chenodeoxycholic acid. The accumulation of cholestanol (B8816890), a key diagnostic marker for CTX, is a downstream effect of this metabolic disruption. Therefore, the study of 5β-Cholane-3α,7β,24-triol levels can provide valuable insights into the pathophysiology of CTX and the broader mechanisms of bile acid synthesis.

Table 1: Research Findings on 5β-Cholane-3α,7β,24-triol in CTX

| Research Focus | Key Finding | Implication |

|---|---|---|

| Metabolic Profiling in CTX | Deficiency of 5β-Cholane-3α,7β,24-triol is observed in patients with CTX. | Underscores the role of sterol 27-hydroxylase in the formation of this compound and highlights its altered levels as a feature of the disease. |

Niemann-Pick Disease Type C (NPC) is a lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids in various tissues. While altered bile acid metabolism is a feature of NPC, a specific role or significant implication of 5β-Cholane-3α,7β,24-triol in the pathophysiology or diagnosis of NPC has not been prominently established in the available scientific research.

Influence on Inflammatory Processes in Disease Models

The influence of 5β-Cholane-3α,7β,24-triol on inflammatory processes in specific disease models is not well-documented in current scientific literature. While some bile acids are known to have pro-inflammatory or anti-inflammatory properties and can modulate inflammatory signaling pathways, the specific actions of this compound in inflammation remain an area for future investigation.

Q & A

Q. What are the structural characteristics of 5β-Cholane-3α,7β,24-triol, and how do they affect its biochemical interactions?

Answer: 5β-Cholane-3α,7β,24-triol is a bile alcohol derivative with hydroxyl groups at positions 3α, 7β, and 24 on a 5β-cholane backbone. The stereochemistry of hydroxyl groups (e.g., 3α vs. 3β) significantly impacts hydrogen bonding and solubility, influencing interactions with enzymes like hydroxysteroid dehydrogenases. Structural analogs, such as 3α,5β,7β-trihydroxycholan-24-oic acid (LMST04010247), share similar hydroxyl positioning, suggesting shared metabolic pathways .

Q. What synthetic methodologies are recommended for preparing 5β-Cholane-3α,7β,24-triol?

Answer: A validated route involves selective hydroxylation of cholane precursors. For example:

- Step 1: Sulfonation of 3α,12α,24-trihydroxy-5α-cholane using β-toluenesulfonyl chloride to protect hydroxyl groups.

- Step 2: Reduction with lithium aluminium hydride (LiAlH4) to yield diol intermediates.

- Step 3: Enzymatic or chemical hydroxylation at position 7β.

Purification is typically achieved via reversed-phase HPLC with acetonitrile/water gradients, as described for related cholane derivatives .

Q. How can researchers detect and quantify 5β-Cholane-3α,7β,24-triol in biological samples?

Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges and derivatization via N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility for GC-MS analysis .

- Internal Standards: Isotope-labeled analogs (e.g., deuterated cholane derivatives) improve quantification accuracy.

- Instrumentation: LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 408 → 391 for deprotonated molecular ions) provides sensitivity down to ng/mL levels .

Advanced Research Questions

Q. How can contradictory stereochemical assignments in cholane derivatives be resolved?

Answer: Discrepancies often arise from ambiguous NMR data. To resolve these:

- Nuclear Overhauser Effect (NOE) Spectroscopy: Identifies spatial proximity of protons (e.g., distinguishing 3α vs. 3β hydroxyls).

- X-ray Crystallography: Provides definitive stereochemical confirmation, as used for 3α,7α,12α-trihydroxy-5β-cholanic acid (cholic acid) .

- Comparative Analysis: Cross-reference with databases like LMSD (e.g., LMST04010246 for 1β,3α,7β-trihydroxy-5β-cholan-24-oic acid) .

Q. What neuroprotective mechanisms are associated with 5β-Cholane-3α,7β,24-triol or its analogs?

Answer: Triterpene glycosides structurally related to cholane derivatives (e.g., olean-12-en-3β,22β,24-triol glycosides) exhibit neuroprotection by inhibiting glutamate-induced toxicity in cortical neurons. Key methods:

- In Vitro Models: Primary neuron cultures treated with glutamate (100 μM) and test compounds (0.1–10 μM).

- Viability Assays: MTT or Calcein-AM staining, showing ~50% viability at 10 μM for active compounds .

- Mechanistic Studies: Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and ROS scavenging assays.

Q. How does 5β-Cholane-3α,7β,24-triol interact with metabolic pathways in cholesterol homeostasis?

Answer: Cholane derivatives are intermediates in bile acid synthesis. Key steps:

- Enzymatic Hydroxylation: CYP8B1 and CYP27A1 mediate 7α- and 24-hydroxylation, respectively.

- Transport: ATP-binding cassette (ABC) transporters regulate hepatic excretion.

- Experimental Design: Radiolabeled tracers (e.g., ³H-cholestanol) track metabolism in hepatocyte models, with LC-MS profiling of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.